molecular formula C2H2ClO2- B1199739 Chloroacetate CAS No. 14526-03-5

Chloroacetate

Cat. No. B1199739
Key on ui cas rn: 14526-03-5
M. Wt: 93.49 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-M
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Patent
US04065451

Procedure details

Following the procedure of the preceding paragraph react 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, 4-oxide with chloroacetic anhydride to produce 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one, chloroacetate.
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1.[Cl:20][CH2:21][C:22]([O:24]C(=O)CCl)=[O:23]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH:9]([OH:23])[N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1.[Cl:20][CH2:21][C:22]([O-:24])=[O:23]

Inputs

Step One
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1
Name
4-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NC(C(N2)=O)O)C2=CC=CC=C2)C1
Name
Type
product
Smiles
ClCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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